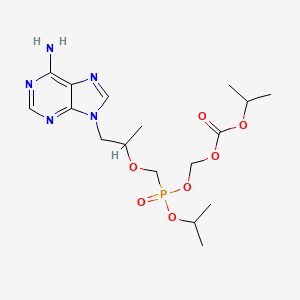![molecular formula C25H24N4O4 B13868953 2-[3-[4-(3-methyl-1-benzofuran-2-carbonyl)piperazin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one](/img/structure/B13868953.png)
2-[3-[4-(3-methyl-1-benzofuran-2-carbonyl)piperazin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-[4-(3-methyl-1-benzofuran-2-carbonyl)piperazin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one is a complex organic compound that features a benzofuran ring, a piperazine moiety, and a quinazolinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[4-(3-methyl-1-benzofuran-2-carbonyl)piperazin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one typically involves multiple steps, including the formation of the benzofuran ring, the piperazine moiety, and the quinazolinone core. Key transformations in the synthesis include copper-mediated and palladium-catalyzed coupling reactions, as well as iodine-induced cyclization .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-[4-(3-methyl-1-benzofuran-2-carbonyl)piperazin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Wissenschaftliche Forschungsanwendungen
2-[3-[4-(3-methyl-1-benzofuran-2-carbonyl)piperazin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[3-[4-(3-methyl-1-benzofuran-2-carbonyl)piperazin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzofuran derivatives, piperazine-containing molecules, and quinazolinone analogs. Examples include:
- 2-(4-benzyloxy-3-methoxyphenyl)-3-iodo-5-(3-benzyloxypropyl)-7-methoxybenzofuran
- (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide
Uniqueness
What sets 2-[3-[4-(3-methyl-1-benzofuran-2-carbonyl)piperazin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one apart is its unique combination of structural features, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
Molekularformel |
C25H24N4O4 |
|---|---|
Molekulargewicht |
444.5 g/mol |
IUPAC-Name |
2-[3-[4-(3-methyl-1-benzofuran-2-carbonyl)piperazin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C25H24N4O4/c1-16-17-6-3-5-9-20(17)33-23(16)25(32)29-14-12-28(13-15-29)22(30)11-10-21-26-19-8-4-2-7-18(19)24(31)27-21/h2-9H,10-15H2,1H3,(H,26,27,31) |
InChI-Schlüssel |
HPXHWIPGJAHDJI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)N3CCN(CC3)C(=O)CCC4=NC5=CC=CC=C5C(=O)N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(5-Methylimidazol-1-yl)ethyl]piperidine](/img/structure/B13868885.png)
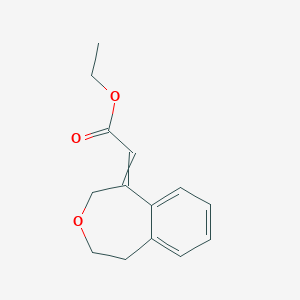
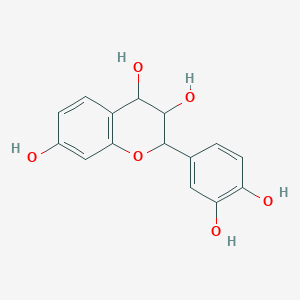
![N-[2-(3-bromophenyl)ethyl]propan-1-amine](/img/structure/B13868897.png)
![4-[(4-chloro-2-thienyl)methoxy]-1,2-Benzenediamine](/img/structure/B13868906.png)
![2-[(4-Methoxyphenoxy)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13868909.png)

![Methyl 4'-chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B13868919.png)
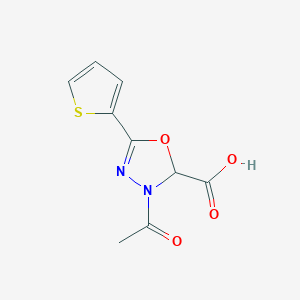
![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-(dimethylamino)-4-methylbenzoate](/img/structure/B13868938.png)
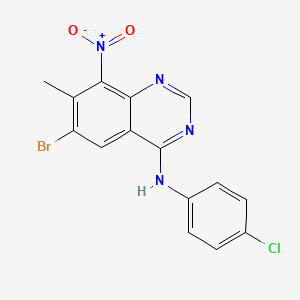
![1-(3-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B13868944.png)
